molecular formula C15H10N2O3 B5527113 N-(2-oxo-2H-chromen-6-yl)nicotinamide

N-(2-oxo-2H-chromen-6-yl)nicotinamide

Cat. No.: B5527113
M. Wt: 266.25 g/mol
InChI Key: PNPGPGOQDGBLDP-UHFFFAOYSA-N
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Description

N-(2-oxo-2H-chromen-6-yl)nicotinamide is a synthetic coumarin derivative featuring a nicotinamide moiety attached to the 6-position of the coumarin core. Coumarins are naturally occurring or synthetic heterocyclic compounds with a 2H-chromen-2-one skeleton, renowned for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The incorporation of nicotinamide (a form of vitamin B3) into the coumarin framework aims to enhance bioactivity, particularly in targeting enzymes like bromodomain-containing protein 4 (BRD4) or modulating NAD+-dependent pathways .

Properties

IUPAC Name

N-(2-oxochromen-6-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c18-14-6-3-10-8-12(4-5-13(10)20-14)17-15(19)11-2-1-7-16-9-11/h1-9H,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPGPGOQDGBLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The following analysis compares N-(2-oxo-2H-chromen-6-yl)nicotinamide with structurally related coumarin derivatives, focusing on synthesis, spectroscopic properties, and inferred bioactivities.

Structural and Functional Group Variations
Compound Name Substituent at Coumarin 6-Position Key Functional Groups Bioactivity (Inferred/Reported)
This compound Nicotinamide Amide, pyridine ring Potential BRD4 inhibition
N-(2-oxo-2H-chromen-6-yl)benzenesulfonamide Benzenesulfonamide Sulfonamide, aromatic ring Antimicrobial, antibiofilm
4-Methoxy-N-(2-oxo-2H-chromen-6-yl)benzenesulfonamide 4-Methoxybenzenesulfonamide Sulfonamide, methoxy group Enhanced solubility, kinase inhibition
(E)-N-(2-oxo-2H-chromen-6-yl)formimidate Formimidate Imine, ester Strong antimicrobial activity

Key Observations :

  • Nicotinamide vs. Sulfonamide: The nicotinamide group introduces a pyridine ring, which may improve membrane permeability compared to bulkier sulfonamide substituents.
  • Methoxy and tert-Butyl Modifications : Electron-donating groups (e.g., methoxy in compound 7 ) enhance solubility and metabolic stability, whereas tert-butyl groups (compound 8 ) increase steric bulk, possibly affecting target binding .
Spectroscopic Characterization
  • NMR Signatures :
    • Nicotinamide : Expected peaks include a pyridine proton (δ ~8.5–9.0 ppm) and amide NH (δ ~10 ppm in DMSO-d₆) .
    • Sulfonamides : Distinct sulfonamide SO₂ group vibrations at ~1660 cm⁻¹ (IR) and aromatic protons in the δ 7.0–8.0 ppm range (¹H-NMR) .
  • Mass Spectrometry :
    • Nicotinamide derivatives likely exhibit [M+H]+ peaks near m/z 300–350, similar to sulfonamide analogs (e.g., m/z 332 for compound 7 ) .
Analytical Detection
  • UPLC-MS/MS : Nicotinamide derivatives can be quantified using methods optimized for similar compounds, with detection limits of 0.075–0.600 μg/mL and recovery rates >84% . Sulfonamides and formimidates require tailored gradients due to polarity differences.

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